molecular formula C8H6INO4 B2468706 Methyl 4-iodo-2-nitrobenzoate CAS No. 791098-21-0

Methyl 4-iodo-2-nitrobenzoate

Cat. No.: B2468706
CAS No.: 791098-21-0
M. Wt: 307.043
InChI Key: BOKIFDFIGLFMFY-UHFFFAOYSA-N
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Description

Overview of Substituted Benzoic Acid Derivatives

Benzoic acid, a simple aromatic carboxylic acid, consists of a benzene (B151609) ring attached to a carboxyl group. wikipedia.org Its derivatives, formed by substituting one or more hydrogen atoms on the benzene ring with other functional groups, are of immense importance in various chemical and biological applications. wikipedia.orgnih.gov Substituents alter the electron density distribution within the aromatic ring and influence the acidity of the carboxyl group through inductive and resonance effects. libretexts.orglibretexts.org

Electron-withdrawing groups, such as nitro groups (NO₂) and halogens (F, Cl, Br, I), tend to increase the acidity of benzoic acid by stabilizing the resulting carboxylate anion. libretexts.org Conversely, electron-donating groups decrease acidity. libretexts.org The position of the substituent on the ring—ortho, meta, or para relative to the carboxyl group—also plays a crucial role in determining the compound's reactivity and properties. quora.com For instance, ortho-substituted benzoic acids often exhibit unique behavior due to the "ortho effect," which can involve steric hindrance and intramolecular interactions. quora.com

Significance of Methyl 4-iodo-2-nitrobenzoate within Chemical Synthesis

This compound is a member of the halogenated nitrobenzoate ester family. Its structure is characterized by a methyl ester group, a nitro group at the second position (ortho to the ester), and an iodine atom at the fourth position (para to the ester). The presence of both a bulky iodine atom and a strongly electron-withdrawing nitro group on the benzene ring makes it a valuable intermediate in organic synthesis. The nitro group enhances the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack, while the iodine atom serves as a reactive site for various coupling reactions. cymitquimica.com

Positioning of the Compound in Contemporary Synthetic Methodologies

In modern organic synthesis, efficiency and selectivity are paramount. This compound is utilized as a building block in the construction of more complex molecules. Its utility stems from the ability to selectively transform the different functional groups present. For example, the iodine atom can participate in cross-coupling reactions like the Sonogashira coupling, allowing for the formation of carbon-carbon bonds. wikipedia.org The nitro group can be reduced to an amino group, which can then be further functionalized. This multi-functionality allows for the development of diverse molecular architectures from a single starting material.

Chemical and Physical Properties

The physical and chemical properties of this compound are tabulated below.

PropertyValue
CAS Number 791098-21-0 biosynth.com
Molecular Formula C₈H₆INO₄ cymitquimica.com
Molecular Weight 307.04 g/mol
Appearance Solid
Solubility Soluble in organic solvents like ethanol (B145695) and dichloromethane (B109758) cymitquimica.com

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process starting from simpler aromatic compounds. One potential synthetic route begins with the nitration of a suitable toluene (B28343) derivative, followed by oxidation and esterification.

A plausible pathway involves the following transformations:

Nitration of p-Iodotoluene: p-Iodotoluene can be nitrated using a mixture of concentrated nitric acid and sulfuric acid. The methyl group is an ortho, para-director, and since the para position is already occupied by iodine, the nitro group is directed to the ortho position, yielding 4-iodo-2-nitrotoluene (B1329957). chemcontent.comchemcontent.com

Oxidation: The methyl group of 4-iodo-2-nitrotoluene can then be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) to form 4-iodo-2-nitrobenzoic acid. chemcontent.comchemcontent.com

Esterification: Finally, the 4-iodo-2-nitrobenzoic acid can be esterified with methanol (B129727) in the presence of an acid catalyst (Fischer esterification) to produce this compound. wikipedia.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-iodo-2-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6INO4/c1-14-8(11)6-3-2-5(9)4-7(6)10(12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOKIFDFIGLFMFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)I)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6INO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

791098-21-0
Record name methyl 4-iodo-2-nitrobenzoate
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Synthetic Strategies and Methodologies for Methyl 4 Iodo 2 Nitrobenzoate

Esterification Approaches in Benzoate (B1203000) Synthesis

The formation of the methyl ester group is a fundamental transformation in the synthesis of methyl 4-iodo-2-nitrobenzoate. The most common and direct method is the Fischer esterification of the corresponding carboxylic acid, 4-iodo-2-nitrobenzoic acid, with methanol (B129727) in the presence of an acid catalyst. wikipedia.orgmasterorganicchemistry.com This equilibrium-controlled process is typically driven to completion by using an excess of methanol or by removing the water formed during the reaction. masterorganicchemistry.com

Common acid catalysts for Fischer esterification include sulfuric acid (H₂SO₄), tosic acid (TsOH), and hydrochloric acid (HCl). masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. Subsequent nucleophilic attack by methanol, followed by proton transfer and elimination of water, yields the ester. masterorganicchemistry.com

An alternative approach involves the reaction of a nitrobenzoyl chloride with glycerol (B35011) in the presence of a base like pyridine (B92270). google.com However, for the synthesis of simple methyl esters, direct esterification of the carboxylic acid is often more straightforward. google.com The use of triphenylphosphine (B44618) dihalides in the presence of a base like N,N-dimethylaminopyridine (DMAP) also provides a mild and efficient method for the esterification of nitrobenzoic acids at room temperature. researchgate.net

Esterification MethodReagentsKey Features
Fischer Esterification 4-iodo-2-nitrobenzoic acid, Methanol, Acid Catalyst (e.g., H₂SO₄)Equilibrium reaction, driven by excess alcohol or water removal. masterorganicchemistry.com
Acyl Chloride Method 4-iodo-2-nitrobenzoyl chloride, MethanolOften requires a base to neutralize the HCl byproduct.
Triphenylphosphine-based 4-iodo-2-nitrobenzoic acid, Methanol, Ph₃PBr₂/Ph₃PI₂, DMAPProceeds under mild, neutral conditions at room temperature. researchgate.net

Regioselective Introduction of the Nitro Group

The placement of the nitro group at the C2 position relative to the ester and C4 relative to the iodine is a critical step that relies on the directing effects of the existing substituents.

Electrophilic Aromatic Nitration Pathways

Aromatic nitration is a classic example of an electrophilic aromatic substitution (EAS) reaction. jove.com The reactive electrophile, the nitronium ion (NO₂⁺), is typically generated in situ from a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). jove.commasterorganicchemistry.comunacademy.com Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a water molecule to form the linear and highly electrophilic nitronium ion. jove.com

The mechanism proceeds through the attack of the π-electron system of the aromatic ring on the nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex. jove.comacs.orgnih.gov Subsequent deprotonation by a weak base, such as water or the bisulfate ion (HSO₄⁻), restores the aromaticity of the ring and yields the nitroaromatic product. jove.commasterorganicchemistry.com The formation of the σ-complex is generally the rate-determining step of the reaction. nih.gov

Influence of Existing Substituents on Nitration Regioselectivity

The regiochemical outcome of the nitration reaction is governed by the electronic properties of the substituents already present on the benzene (B151609) ring. uomustansiriyah.edu.iqunizin.orglibretexts.org Substituents are classified as either activating or deactivating, and as either ortho-, para-directing or meta-directing. unizin.orglibretexts.org

In the context of synthesizing this compound, a plausible synthetic route involves the nitration of methyl 4-iodobenzoate (B1621894). In this scenario, two substituents are present: the iodo group (-I) and the methyl ester group (-COOCH₃).

The Iodo Group (-I): Halogens are unique in that they are deactivating yet ortho-, para-directing. unizin.org Their deactivating nature arises from their inductive electron-withdrawing effect, which reduces the electron density of the aromatic ring, making it less reactive towards electrophiles. libretexts.org However, they possess lone pairs of electrons that can be donated to the ring through resonance, stabilizing the arenium ion intermediate when the electrophile attacks at the ortho or para positions. libretexts.org

The Methyl Ester Group (-COOCH₃): The ester group is a deactivating and meta-directing group. uomustansiriyah.edu.iqrsc.org The carbonyl group is strongly electron-withdrawing, both by induction and resonance, which significantly reduces the electron density of the ring and deactivates it towards electrophilic attack. uomustansiriyah.edu.iqrsc.org When considering the resonance structures of the arenium ion intermediate, the positive charge is placed adjacent to the positively polarized carbonyl carbon in the case of ortho and para attack, which is highly unfavorable. uomustansiriyah.edu.iq Meta attack avoids this destabilizing interaction, making it the preferred pathway. uomustansiriyah.edu.iq

When both an ortho-, para-director and a meta-director are present on the ring, their directing effects must be considered additively. In the nitration of methyl 4-iodobenzoate, the iodo group directs incoming electrophiles to the positions ortho to it (C3 and C5), while the meta-directing ester group at C1 directs to the C3 and C5 positions. Therefore, the incoming nitro group would be directed to the C3 (or C5) position. To obtain the desired 2-nitro isomer, nitration of methyl 4-iodobenzoate is not a suitable strategy.

A more viable route involves the nitration of methyl benzoate first to produce methyl 2-nitrobenzoate (B253500), although the major product is methyl 3-nitrobenzoate. rsc.orgbrainly.com The subsequent iodination would then be directed by the existing substituents.

Directed Iodination Protocols for Aromatic Systems

The introduction of an iodine atom onto the aromatic ring is another key electrophilic aromatic substitution.

Mechanism of Iodination on Benzoate Scaffolds

Direct iodination of aromatic compounds with molecular iodine (I₂) is generally a slow reaction because iodine is the least reactive of the halogens. libretexts.org Therefore, an oxidizing agent is typically required to generate a more potent electrophilic iodine species, often represented as I⁺. libretexts.orgwikipedia.org Common reagents for aromatic iodination include iodine in the presence of nitric acid, a mixture of iodine and potassium iodate (B108269) in sulfuric acid, or N-iodosuccinimide (NIS) with an acid catalyst. wikipedia.org

The mechanism involves the attack of the aromatic ring on the electrophilic iodine species to form the arenium ion intermediate. Subsequent deprotonation restores aromaticity and yields the iodoaromatic compound. For deactivated substrates like benzoates, stronger iodinating conditions are often necessary. wikipedia.org

Stereochemical and Regiochemical Considerations in Iodination

The regioselectivity of iodination is, like nitration, controlled by the directing effects of the substituents on the benzene ring. For the synthesis of this compound, a potential precursor is methyl 2-nitrobenzoate. chemicalbook.comnih.gov

In methyl 2-nitrobenzoate, we have two deactivating groups:

The Nitro Group (-NO₂): A strong deactivating and meta-directing group. unizin.org

The Methyl Ester Group (-COOCH₃): A deactivating and meta-directing group. uomustansiriyah.edu.iqrsc.org

The nitro group at C2 directs incoming electrophiles to the C4 and C6 positions (meta to itself). The ester group at C1 directs to the C3 and C5 positions (meta to itself). In this case, the directing effects are not reinforcing for a single position. However, the nitro group is a more powerful deactivating group than the ester. Iodination of methyl 2-nitrobenzoate would likely lead to a mixture of products.

A more regioselective synthesis starts with a different precursor. For instance, starting with 4-iodotoluene, nitration would occur at the position ortho to the methyl group (an activating, ortho-, para-director) and meta to the iodo group (a deactivating, ortho-, para-director), leading to 4-iodo-2-nitrotoluene (B1329957). chemcontent.com Subsequent oxidation of the methyl group to a carboxylic acid, followed by esterification, would yield the target molecule, this compound. chemcontent.com This multi-step approach allows for greater control over the regiochemistry at each stage.

PrecursorReagents for IodinationExpected Major Product
Methyl 2-nitrobenzoate I₂ / Oxidizing Agent (e.g., HNO₃)Mixture of isomers, with potential for 4-iodo and 6-iodo products.
Toluene (B28343) I₂ / FeCl₃p-Iodotoluene. chemcontent.com

Sequential Multi-Step Synthesis from Precursors

The synthesis of this compound often begins with more readily available starting materials, which are then chemically transformed through a sequence of reactions.

A common pathway to this compound involves the esterification of a corresponding nitrobenzoic acid. This process typically starts with a commercially available nitrobenzoic acid that is structurally similar to the target molecule.

One illustrative synthesis begins with 4-iodo-2-nitrobenzoic acid. chemcontent.com This acid can be synthesized from benzene in a four-step process:

Friedel-Crafts Alkylation: Benzene is reacted with methyl chloride in the presence of aluminum chloride to produce toluene. chemcontent.com

Iodination: Toluene undergoes iodination with iodine and a ferric chloride catalyst to yield p-iodotoluene. The methyl group directs the incoming iodine to the para position. chemcontent.comchemcontent.com

Nitration: The p-iodotoluene is then nitrated using a mixture of concentrated nitric acid and concentrated sulfuric acid. The nitro group is directed to the ortho position relative to the methyl group. chemcontent.com

Oxidation: The methyl group of the resulting 4-iodo-2-nitrotoluene is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412), yielding 4-iodo-2-nitrobenzoic acid. chemcontent.com

Once 4-iodo-2-nitrobenzoic acid is obtained, it can be converted to its methyl ester, this compound, through Fischer esterification. This reaction involves heating the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. wikipedia.orgresearchgate.net

Another related synthesis starts from 3-methyl-4-nitrobenzoic acid. This acid is first converted to its acid chloride, 3-methyl-4-nitrobenzoyl chloride, by refluxing with thionyl chloride. publish.csiro.au While this specific intermediate is used for synthesizing other compounds, the principle of converting a substituted nitrobenzoic acid to a more reactive form for subsequent reactions is a common strategy in organic synthesis. publish.csiro.au

A similar approach is the nitration of methyl benzoate itself. While this primarily yields the meta-isomer, methyl m-nitrobenzoate, it demonstrates the principle of introducing a nitro group onto a pre-existing benzoate structure. orgsyn.orgorgsyn.org The separation of isomers can be challenging, making the synthesis from a pre-functionalized benzoic acid often more desirable for achieving specific substitution patterns. orgsyn.org

Table 1: Synthesis of 4-Iodo-2-nitrobenzoic Acid from Benzene

StepReactantsReagents/CatalystsProduct
1Benzene, Methyl chlorideAluminum chlorideToluene
2Toluene, IodineFerric chloridep-Iodotoluene
3p-IodotolueneConc. Nitric acid, Conc. Sulfuric acid4-Iodo-2-nitrotoluene
44-Iodo-2-nitrotoluenePotassium permanganate4-Iodo-2-nitrobenzoic acid

An alternative synthetic route involves starting with a halogenated benzoate and introducing the nitro group. For instance, methyl 4-iodobenzoate can serve as a precursor. wikipedia.org The challenge in this approach lies in the directing effects of the existing substituents on the aromatic ring during the nitration step. The ester group is a meta-director, while the iodo group is an ortho-, para-director. Careful control of reaction conditions is necessary to achieve the desired 2-nitro substitution.

The synthesis of related halogenated nitrobenzoates provides insight into these transformations. For example, the synthesis of methyl 2-iodobenzoate (B1229623) can be achieved from methyl anthranilate through a diazotization reaction followed by a Sandmeyer-type reaction with potassium iodide. google.com This highlights a method for introducing an iodine atom onto a pre-existing benzoate ring.

Furthermore, the reactivity of the iodine atom in compounds like this compound makes it a useful intermediate for further transformations, such as nucleophilic substitution reactions. cymitquimica.comgoogle.com The electron-withdrawing nitro group enhances the electrophilicity of the aromatic ring, facilitating these subsequent reactions. cymitquimica.com

Exploration of Advanced Synthetic Techniques

To improve the efficiency, yield, and environmental footprint of the synthesis of this compound and related compounds, advanced techniques such as microwave-assisted synthesis and novel catalyst systems are being explored.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of esterification, microwave irradiation can significantly reduce reaction times compared to conventional heating methods. ajrconline.orgnih.gov

For example, the esterification of p-nitrobenzoic acid with ethanol (B145695) using a catalytic amount of concentrated sulfuric acid can be completed in 15 minutes under microwave irradiation, a significant reduction from the time required for conventional refluxing. ajrconline.org This rapid heating can lead to higher yields and cleaner reactions. arkat-usa.org The synthesis of methyl 5-nitroanthranilate (B1242031) from 5-nitroanthranilic acid has also been successfully achieved using microwave irradiation, demonstrating the applicability of this technique to substituted nitrobenzoic acids. researchgate.net These examples suggest that the Fischer esterification of 4-iodo-2-nitrobenzoic acid to form this compound could be similarly optimized using microwave assistance.

Table 2: Comparison of Conventional vs. Microwave-Assisted Esterification

ReactionConventional Method TimeMicrowave-Assisted Time
Esterification of p-nitrobenzoic acidApprox. 30 min (reflux)15 min
Synthesis of quinolin-4-ylmethoxychromen-4-ones60 min (oil bath)4 min
Synthesis of 2-quinolinone-fused γ-lactones4 hours10 seconds

The choice of catalyst is crucial for achieving high yields and selectivity in the synthesis of this compound and its precursors. In the oxidation of 4-nitro-o-xylene to 2-methyl-4-nitrobenzoic acid, a precursor to the target molecule, various catalyst systems have been investigated. chemicalbook.comgoogle.com

One approach utilizes a combination of N-hydroxyphthalimide (NHPI), cobalt(II) chloride hexahydrate, and manganese(II) acetate (B1210297) tetrahydrate as a catalytic system for the oxidation with nitric acid, achieving a 72% yield. chemicalbook.com Another method employs a phase transfer catalyst, such as benzyltriethylammonium chloride, in conjunction with a radical initiator like N-hydroxyphthalimide for the oxidation of 4-nitro-o-xylene with dilute nitric acid. google.com This system allows for milder reaction conditions and can achieve yields up to 83.5%. google.com

In the context of preparing related compounds, Chinese patents describe the use of cobalt acetate and manganese acetate as catalysts for the oxidation of 3-nitro-o-xylene to 3-nitro-2-methylbenzoic acid, highlighting the importance of mixed metal catalyst systems in these transformations. google.com These advanced catalytic methods offer pathways to key intermediates with improved efficiency and under more environmentally benign conditions.

Chemical Reactivity and Mechanistic Investigations of Methyl 4 Iodo 2 Nitrobenzoate

Reactivity of the Iodine Substituent

The carbon-iodine (C-I) bond is the most reactive site for several important synthetic transformations due to the relatively low bond energy and the good leaving group ability of the iodide ion. The presence of the ortho-nitro group significantly influences this reactivity.

The iodine atom on the aromatic ring of Methyl 4-iodo-2-nitrobenzoate is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is significantly enhanced by the presence of the strongly electron-withdrawing nitro group (-NO₂) positioned ortho to the iodine. georganics.sklibretexts.org The SNAr mechanism proceeds via a two-step addition-elimination pathway. libretexts.orgnih.gov

First, a nucleophile attacks the carbon atom bearing the iodine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgnih.gov The aromaticity of the ring is temporarily broken in this step. libretexts.org The stability of this intermediate is crucial for the reaction to proceed, and the ortho-nitro group plays a pivotal role by delocalizing the negative charge through resonance. libretexts.orglibretexts.org This delocalization extends the charge onto the electronegative oxygen atoms of the nitro group, which is a highly stabilizing interaction. libretexts.org

Table 1: Influence of Nitro Group Position on SNAr Reactivity

IsomerNitro Group PositionStabilization of Meisenheimer ComplexExpected SNAr Reactivity
This compoundOrtho to IodineStrong resonance stabilizationHigh
Methyl 3-iodo-5-nitrobenzoateMeta to IodineWeak inductive stabilizationLow
Methyl 2-iodo-4-nitrobenzoatePara to IodineStrong resonance stabilizationHigh

The aryl iodide functionality of this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions. rsc.org These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The general mechanism for these reactions begins with the oxidative addition of the aryl iodide to a palladium(0) complex, forming a palladium(II) intermediate. This is often the rate-determining step and is typically faster for aryl iodides compared to aryl bromides or chlorides.

Several key cross-coupling reactions applicable to aryl iodides include:

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl iodide and a terminal alkyne. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. nih.gov Efficient Sonogashira cross-coupling reactions of aryl iodides with terminal alkynes can be achieved under mild, aerobic, and ligand-free conditions. nih.gov

Suzuki Coupling: This involves the reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.

Heck Coupling: This reaction couples the aryl iodide with an alkene to form a substituted alkene.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl iodide with an amine.

The specific conditions for these reactions, such as the choice of catalyst, ligand, base, and solvent, are critical for achieving high yields and selectivity.

Table 2: Overview of Potential Cross-Coupling Reactions

Reaction NameCoupling PartnerBond FormedTypical Catalyst/Reagents
Sonogashira CouplingTerminal AlkyneC(sp²)-C(sp)Pd(OAc)₂, CuI, Base (e.g., Dabco)
Suzuki CouplingBoronic Acid/EsterC(sp²)-C(sp²)Pd(PPh₃)₄, Base (e.g., K₂CO₃)
Heck CouplingAlkeneC(sp²)-C(sp²)Pd(OAc)₂, Ligand (e.g., PPh₃), Base
Buchwald-Hartwig AminationAmineC(sp²)-NPd catalyst, Ligand, Base

Transformations of the Nitro Group

The nitro group is a versatile functional group that can undergo several important transformations, most notably reduction to an amine. georganics.sk It also has the potential to act as a leaving group in certain substitution reactions.

The reduction of the aromatic nitro group to a primary amine is one of the most fundamental transformations in organic synthesis. spcmc.ac.in This conversion typically proceeds through nitroso and hydroxylamine (B1172632) intermediates and requires a reducing agent. nih.govthieme-connect.de A variety of methods are available, and the choice of reagent is often dictated by the presence of other functional groups in the molecule.

Common methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: This is a widely used method employing hydrogen gas (H₂) and a metal catalyst. Palladium on carbon (Pd/C) is highly effective, though it can sometimes lead to the reduction of other functional groups, including dehalogenation of aryl halides. commonorganicchemistry.com For substrates with sensitive halogen substituents like iodine, Raney Nickel can be a preferable alternative as it is less likely to cause dehalogenation. commonorganicchemistry.com

Metal-Acid Systems: Reagents such as iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in the presence of an acid (e.g., HCl or acetic acid) are classic and effective methods for nitro group reduction. commonorganicchemistry.com These methods are often chemoselective, leaving other reducible groups like esters intact.

Sulfide (B99878) Reagents: Sodium sulfide (Na₂S) or ammonium (B1175870) polysulfide can be used for the reduction of nitro groups, particularly for the selective reduction of one nitro group in a dinitro compound. commonorganicchemistry.com

For this compound, a key challenge is to selectively reduce the nitro group without affecting the iodine substituent (hydrogenolysis) or the methyl ester (hydrolysis or reduction). Mild reducing agents are therefore preferred.

Table 3: Common Reagents for Aromatic Nitro Group Reduction

Reagent/SystemConditionsAdvantagesPotential Side Reactions
H₂ / Pd-CH₂ gas, solventHigh efficiency, cleanDehalogenation, ester reduction
H₂ / Raney NiH₂ gas, solventLess prone to dehalogenationEster reduction possible
Fe / HCl or AcOHAcidic, aqueous/alcoholic solventInexpensive, chemoselectiveRequires acidic conditions
SnCl₂ / HClAcidic, alcoholic solventMild, good for sensitive substratesStoichiometric tin waste
Na₂S / H₂OAqueous/alcoholic solventCan be selective for one NO₂ groupLess effective for some substrates

While the nitro group is best known for activating an aromatic ring for SNAr reactions, it can itself be displaced by a nucleophile in an ipso-substitution reaction. rsc.org This denitrative coupling is a more recent development in cross-coupling chemistry, expanding the utility of readily available nitroarenes as electrophiles. nih.gov For instance, Suzuki-Miyaura couplings have been developed where the Ar-NO₂ bond undergoes oxidative addition to a palladium catalyst, allowing the nitro group to be replaced. nih.gov

A specific example of nitro displacement is fluorodenitration, where a nitro group is replaced by a fluorine atom. This is often achieved using nucleophilic fluoride (B91410) sources like potassium fluoride (KF) under high temperatures in aprotic polar solvents. The success of such reactions is highly dependent on the substrate and the electronic activation provided by other substituents on the ring.

Reactivity of the Methyl Ester Moiety

The methyl ester group in this compound is primarily susceptible to nucleophilic acyl substitution reactions at the carbonyl carbon. The two main reactions of this moiety are hydrolysis and transesterification.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid (4-iodo-2-nitrobenzoic acid). This reaction can be carried out under either acidic or basic conditions (saponification). Basic hydrolysis, using a reagent like sodium hydroxide (B78521), is typically irreversible as the resulting carboxylate anion is unreactive towards the alcohol byproduct. Subsequent acidification is required to protonate the carboxylate and obtain the free carboxylic acid.

Transesterification: This reaction involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. The reaction is an equilibrium process, and it is often driven to completion by using a large excess of the new alcohol or by removing the methanol (B129727) byproduct as it is formed.

The reactivity of the carbonyl group is influenced by the other substituents on the aromatic ring. The electron-withdrawing effects of the iodo and nitro groups make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack compared to a simple methyl benzoate (B1203000). bartleby.com

Hydrolysis and Transesterification Reactions

Hydrolysis of the methyl ester to the corresponding carboxylic acid, 4-iodo-2-nitrobenzoic acid, can be achieved under either acidic or basic conditions. While specific kinetic studies on the hydrolysis of this compound are not extensively detailed in the provided context, the principles of ester hydrolysis are well-established. In alkaline hydrolysis, a hydroxide ion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the departure of the methoxide (B1231860) leaving group.

Transesterification, the conversion of one ester to another, is another key reaction. This process is typically catalyzed by an acid or a base and involves reacting the ester with an alcohol. For instance, reacting this compound with ethanol (B145695) in the presence of an acid catalyst would yield ethyl 4-iodo-2-nitrobenzoate. The equilibrium of this reaction can be shifted towards the product by using an excess of the reactant alcohol or by removing the methanol as it is formed.

Amidation Reactions of the Ester Group

The conversion of the ester group to an amide is a synthetically important transformation. This is typically achieved by reacting the ester with ammonia (B1221849) or a primary or secondary amine. For example, the reaction of a related compound, methyl 4-iodo-3-nitrobenzoate, with ammonia gas in methanol yields 4-iodo-3-nitrobenzamide (B1684207) google.com. A similar reaction can be expected for this compound. The reaction proceeds via nucleophilic attack of the amine on the ester carbonyl, followed by elimination of methanol.

The synthesis of N-substituted benzamides is of significant interest in medicinal chemistry. For instance, various N-substituted benzamide (B126) derivatives have been synthesized and evaluated for their antitumor activities nih.govresearchgate.net. The general procedure for such syntheses often involves the conversion of the corresponding benzoic acid to an acyl chloride, which is then reacted with an appropriate amine researchgate.netmdpi.commdpi.com. While this is a two-step process from the acid, direct amidation of the ester provides a more atom-economical route.

Cyclization and Annulation Reactions Employing the Compound

The presence of the iodo and nitro groups on the benzene (B151609) ring, along with the ester functionality, makes this compound and its isomers valuable substrates for constructing cyclic and heterocyclic systems.

Intramolecular Cyclization Pathways (e.g., Isocoumarin Formation)

Isocoumarins are a class of lactones with a wide range of biological activities. The synthesis of isocoumarins can be achieved through various cyclization strategies. One common approach involves the palladium-catalyzed intramolecular cyclization of 2-halobenzoates with ketones organic-chemistry.org. While a direct example using this compound is not provided, the analogous 2-iodobenzoates are key precursors.

Research on the synthesis of 5-nitroisocoumarins has utilized the related 2-iodo-3-nitrobenzoic acid. In these reactions, a Castro-Stephens coupling followed by an in-situ copper-catalyzed 6-endo-dig ring closure with arylalkynes yields 3-aryl-5-nitroisocoumarins nus.edu.sg. Similarly, Sonogashira couplings of methyl 2-iodo-3-nitrobenzoate with terminal alkynes provide the corresponding 2-alkynyl-3-nitrobenzoate esters, which can then undergo electrophile-driven 6-endo cyclization to form isocoumarins nus.edu.sg. The presence of the nitro group has been shown to direct the cyclization towards the 6-endo mode nus.edu.sg.

Role in Heterocyclic Compound Synthesis

The reactivity of the iodo and nitro groups makes this compound a precursor for a variety of heterocyclic systems. The iodo group is particularly useful for introducing substituents via cross-coupling reactions, which can then participate in cyclization reactions. The nitro group can be reduced to an amino group, which is a versatile handle for the synthesis of nitrogen-containing heterocycles. For example, the amino group can be acylated and then cyclized to form benzoxazoles or other related structures. While specific examples starting directly from this compound are not detailed, the general synthetic strategies are widely applicable in heterocyclic chemistry.

Intermolecular Interactions and Supramolecular Chemistry

The iodine and nitro groups in molecules like this compound can participate in specific non-covalent interactions that are crucial in supramolecular chemistry and crystal engineering.

Halogen Bonding Interactions in Analogous Systems

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base wikipedia.orgmdpi.com. The strength of this interaction generally follows the trend I > Br > Cl > F ijres.orgnih.gov. The iodine atom in iodo-nitroaromatic compounds is a particularly effective halogen bond donor due to the electron-withdrawing effect of the nitro group, which enhances the positive electrostatic potential (the σ-hole) on the iodine atom opposite to the C-I bond mdpi.comijres.org.

In analogous systems, such as isomeric N-(iodophenyl)nitrophthalimides and iodo-nitroanilines, the interplay of iodo···nitro interactions, along with other non-covalent forces like hydrogen bonds and π-π stacking, dictates the three-dimensional supramolecular structures in the solid state researchgate.netresearchgate.net. These iodo···nitro interactions are a form of halogen bonding where the oxygen atom of the nitro group acts as the Lewis base. These interactions have been shown to be significant in the crystal packing of hypervalent iodine compounds as well nih.gov. The study of such interactions is important for understanding and designing crystalline materials with desired properties. Supramolecular hosts can also be used to encapsulate iodoarenes and facilitate selective reactions that are otherwise challenging in bulk solution escholarship.orgnih.govnih.gov.

Aromatic π-Stacking Phenomena

Aromatic π-stacking is a non-covalent interaction that plays a crucial role in the supramolecular assembly of organic molecules. These interactions arise from the attractive forces between the electron-rich π-systems of aromatic rings and are fundamental in various chemical and biological processes, including protein-ligand recognition and the formation of molecular crystals. wikipedia.org The presence of both a strongly electron-withdrawing nitro group and a polarizable iodine atom on the benzene ring of this compound significantly influences its participation in π-stacking interactions.

The electron-deficient nature of the aromatic ring in this compound, induced by the nitro group, favors interactions with electron-rich aromatic systems. This donor-acceptor type of π-stacking is a well-established principle in supramolecular chemistry. wikipedia.org Research on related nitroarene compounds has demonstrated that the regiochemistry of the nitro substituents plays a significant role in the orientation and strength of these interactions. nih.gov

While specific experimental data on the π-stacking of this compound is not extensively available, studies on the closely related compound, methyl 4-nitrobenzoate (B1230335), provide valuable insights. In the crystal structure of methyl 4-nitrobenzoate, weak intermolecular π–π stacking interactions are observed, contributing to the stability of the crystal lattice. researchgate.net The geometric parameters of these interactions are summarized in the table below.

Interaction TypeGeometric ParameterValue
π–π StackingCentroid–Centroid Distance 13.670 (2) Å
Centroid–Centroid Distance 23.665 (2) Å
Table 1. Intermolecular π–π stacking parameters observed in the crystal structure of the related compound, Methyl 4-nitrobenzoate. researchgate.net

The observed centroid-centroid distances in methyl 4-nitrobenzoate are within the typical range for π–π stacking interactions, indicating a significant attractive force between the aromatic rings. It is anticipated that the introduction of an iodine atom at the 4-position, as in this compound, would further modulate these interactions through its ability to participate in halogen bonding and by altering the electrostatic potential of the aromatic ring. The interplay between these various non-covalent forces ultimately determines the supramolecular architecture and solid-state properties of the compound.

Spectroscopic and Crystallographic Characterization of Methyl 4 Iodo 2 Nitrobenzoate and Its Derivatives

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental in determining the structure of methyl 4-iodo-2-nitrobenzoate by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the absence of published experimental spectra for this compound, the following chemical shifts are predicted based on the analysis of similar compounds, including substituted methyl benzoates and nitro-iodinated aromatic systems.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and methyl protons. The three aromatic protons will appear as a complex splitting pattern in the downfield region (typically δ 7.5-8.5 ppm) due to the influence of the electron-withdrawing nitro group and the iodine atom. The methyl ester protons will present as a singlet in the upfield region.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on each unique carbon environment. The carbonyl carbon of the ester group is expected at the most downfield position. The aromatic carbons will resonate in the typical range for substituted benzenes, with their specific shifts influenced by the attached iodo and nitro groups. The methyl carbon will appear at the most upfield position. For comparison, the related compound N-(4-Iodo-2-nitrophenyl)acetamide shows aromatic carbon signals in the range of δ 84.6-144.4 ppm. chemicalbook.com

Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Aromatic-H7.5 - 8.5Multiplet
Methyl (-OCH₃)~3.9Singlet

Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C=O (Ester)~165
Aromatic-C120 - 150
C-I~90-100
Methyl (-OCH₃)~53

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound is expected to display characteristic absorption bands for the ester and nitro groups. For the related compound methyl m-nitrobenzoate, strong absorptions for the C=O group are seen between 1735 and 1750 cm⁻¹, and nitro group stretches are identified in the ranges of 1490-1550 and 1315-1355 cm⁻¹. researchgate.net

Predicted IR Absorption Bands for this compound

Functional GroupVibration TypePredicted Frequency (cm⁻¹)
C=O (Ester)Stretch~1730
NO₂ (Nitro)Asymmetric Stretch~1530
NO₂ (Nitro)Symmetric Stretch~1350
C-O (Ester)Stretch~1250
C-IStretch~500-600

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and structural fragments of a compound. For this compound (C₈H₆INO₄), the molecular weight is 307.04 g/mol . biosynth.com The high-resolution mass spectrum is expected to show a molecular ion peak ([M]⁺) at an m/z value corresponding to this mass.

Key fragmentation patterns would likely involve the loss of the methoxy (B1213986) group (-OCH₃) to give a fragment at [M-31]⁺, and the loss of the nitro group (-NO₂) to yield a fragment at [M-46]⁺. The presence of iodine (¹²⁷I) would result in a characteristic isotopic pattern.

Predicted Mass Spectrometry Data for this compound

Ionm/z (Predicted)Description
[C₈H₆INO₄]⁺307Molecular Ion ([M]⁺)
[C₇H₃INO₃]⁺276Loss of -OCH₃
[C₈H₆IO₂]⁺261Loss of -NO₂

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π → π* transitions associated with the substituted benzene (B151609) ring. The presence of the nitro and iodo substituents, along with the methyl ester group, influences the position and intensity of the absorption maxima (λ_max). For comparison, p-nitrobenzoic acid, which also contains a nitro group on a benzene ring, shows altered absorption compared to unsubstituted benzoic acid. mdpi.com The electronic interactions between the substituents and the aromatic ring will likely result in a complex spectrum with absorptions in the UV region.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline solid, providing data on bond lengths, bond angles, and intermolecular interactions.

Determination of Molecular Geometry and Conformation

While no published crystal structure exists for this compound, analysis of related structures allows for a detailed prediction of its molecular geometry. For instance, the crystal structure of methyl 4-hydroxy-3-nitrobenzoate shows that the nitro and methyl ester groups lie close to the plane of the benzene ring. chemicalbook.com Similarly, the structure of sodium 2-iodosyl-4-nitrobenzoate demonstrates a cyclic conformation. psu.edursc.org

Elucidation of Crystal Packing Arrangements

While a definitive crystal structure for this compound is not publicly available in crystallographic databases, an analysis of closely related compounds allows for an informed postulation of its likely crystal packing arrangement. The packing of molecules in a crystal lattice is a delicate balance of various intermolecular forces, and by examining the structures of analogous nitrobenzoates and iodinated aromatics, we can anticipate the dominant interactions that would govern the supramolecular assembly of this compound.

In the case of related nitrobenzoate derivatives, crystal packing is often dictated by a combination of weak hydrogen bonds and π-π stacking interactions. For instance, in the crystal structure of methyl 4-hydroxy-3-nitrobenzoate, molecules are linked into sheets by a network of hydrogen bonds and π-stacking interactions. mdpi.com Similarly, methyl 4-nitrobenzoate (B1230335) exhibits a packing arrangement influenced by weak intermolecular C—H···O hydrogen bonds involving the carboxyl and nitro groups. nih.gov

The presence of a bulky iodine atom at the 4-position and a nitro group at the 2-position of the benzene ring in this compound would significantly influence its crystal packing. The iodine atom, being large and polarizable, can participate in halogen bonding, a directional non-covalent interaction between a halogen atom and a Lewis base. In the crystal structures of other iodinated compounds, such as 1-methylpiperazinium 4-iodobenzoate (B1621894), C—I···N halogen bonding plays a crucial role in the formation of the three-dimensional network. researchgate.net It is therefore highly probable that I···O or I···N interactions would be a key feature in the crystal packing of this compound, likely involving the nitro group of an adjacent molecule.

The interplay between the electron-withdrawing nitro group and the electron-donating (via resonance) yet polarizable iodo group would create a complex electronic landscape on the molecular surface, leading to specific directional interactions that guide the crystal packing. The planarity of the benzene ring, coupled with the potential for π-π stacking, would likely result in layered structures, with the intermolecular interactions between the layers being dominated by the aforementioned halogen bonds and weak hydrogen bonds.

To provide a comparative context, the crystallographic data for some related compounds are presented below:

Compound NameCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)
Methyl 4-hydroxy-3-nitrobenzoate mdpi.comTriclinicP-17.283110.52211.41083.3880.8382.02
Sodium 2-iodosyl-4-nitrobenzoate tetrahydrate psu.eduOrthorhombicPbca11.33524.33110.169909090
Methyl 2-hydroxy-4-iodobenzoate rsc.orgMonoclinicP2₁/c7.93114.5947.82890115.1990

Analysis of Intermolecular Hydrogen Bonding and Other Non-Covalent Interactions

The supramolecular architecture of crystalline solids is primarily governed by a network of intermolecular interactions. For this compound, a detailed analysis of these interactions can be inferred from the behavior of its constituent functional groups in analogous molecular crystals. The key non-covalent interactions expected to be present are hydrogen bonds, halogen bonds, and π-π stacking interactions.

Hydrogen Bonding: Although this compound lacks strong hydrogen bond donors like hydroxyl or amine groups, weak C—H···O hydrogen bonds are anticipated to play a significant role in its crystal structure. The aromatic protons and the methyl protons of the ester group can act as weak hydrogen bond donors, while the oxygen atoms of the nitro and carbonyl groups are effective acceptors. In the crystal structure of methyl 4-nitrobenzoate, adjacent molecules are linked by weak intermolecular aromatic C—H···O(carboxyl) and C—H···O(nitro) hydrogen bonds. nih.gov A similar pattern of interactions is expected in this compound, contributing to the cohesion of the crystal lattice.

Halogen Bonding: A defining feature of the crystal structure of this compound would be the presence of halogen bonds. The iodine atom, with its electropositive σ-hole, can form a directional interaction with an electron-rich region of a neighboring molecule, typically a lone pair on an oxygen or nitrogen atom. The nitro group, with its two electronegative oxygen atoms, provides ideal halogen bond acceptors. This I···O interaction would be a strong and directional force, significantly influencing the crystal packing. Studies on other iodo-nitro aromatic compounds have highlighted the importance of I···O(nitro) interactions in directing their self-assembly.

π-π Stacking Interactions: The planar aromatic ring of this compound facilitates π-π stacking interactions. These interactions, arising from the overlap of π-orbitals of adjacent aromatic rings, are a common feature in the crystal structures of many aromatic compounds. In methyl 4-hydroxy-3-nitrobenzoate, π-stacking interactions are observed between the aromatic rings of adjacent molecules, linking them in a head-to-tail fashion. mdpi.com The presence of both an electron-withdrawing nitro group and a polarizable iodine atom would modulate the electron density of the aromatic ring, potentially leading to strong and specific π-π stacking arrangements.

A summary of the expected non-covalent interactions and their geometric parameters, based on related structures, is provided in the table below:

Interaction TypeDonorAcceptorTypical Distance (Å)
Hydrogen BondC-H (aromatic/methyl)O (nitro/carbonyl)2.2 - 2.8
Halogen BondC-IO (nitro)2.8 - 3.2
π-π StackingBenzene RingBenzene Ring3.3 - 3.8 (interplanar distance)

It is important to reiterate that this analysis is based on the known crystal structures of analogous compounds, as direct experimental data for this compound is not currently available in the public domain.

Computational and Theoretical Investigations of Methyl 4 Iodo 2 Nitrobenzoate

Computational Modeling of Reaction Mechanisms

Computational modeling can be employed to study the pathways and energetics of chemical reactions involving Methyl 4-iodo-2-nitrobenzoate. For instance, modeling the nucleophilic aromatic substitution of the iodine atom would involve locating the transition state structures and calculating the activation energies. This would provide a deeper understanding of the compound's reactivity and help in optimizing reaction conditions for synthetic applications. To date, no such specific modeling studies for this compound have been published.

Studies on Intermolecular Interactions and Crystal Lattices

The arrangement of molecules in a crystal is dictated by a complex interplay of intermolecular forces. Computational methods are invaluable for dissecting these interactions and predicting the structure and stability of crystalline solids.

Halogen bonding is a highly directional non-covalent interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a Lewis base. umich.eduacs.org In this compound, the iodine atom, activated by the electron-withdrawing nitro group, is a potent halogen bond donor.

Computational studies, often using Density Functional Theory (DFT), can precisely quantify the strength of these bonds. Analysis typically involves calculating the binding energy (ΔEbind) between the halogen bond donor and an acceptor molecule. These calculations often reveal that charge transfer from the Lewis base to the halogen donor is a significant stabilizing component. umich.edu

Research on related iodo-nitro-aromatic compounds shows a clear correlation between the electron-withdrawing strength of the substituents and the strength of the halogen bond. umich.edu For instance, the positive electrostatic potential (Vs,max) on the iodine atom, a key indicator of σ-hole strength, increases with more powerful electron-withdrawing groups. umich.edu

The following table presents computational data for halogen bond donors related to this compound, illustrating the impact of substituents on halogen bond strength when interacting with pyridine (B92270) as a halogen bond acceptor.

Halogen Bond DonorVs,max (kcal/mol) umich.eduΔEbind (kcal/mol) umich.edu
Iodobenzene (B50100) (IB)+21.8-4.9
p-Nitroiodobenzene (p-NIB)Not specified in sourceNot specified in source
1-Iodo-3,5-dinitrobenzene (IDNB)+39.7-7.6

Data is derived from a study on various iodobenzene derivatives interacting with pyridine. umich.edu

These computational analyses confirm that the presence of nitro groups significantly enhances the halogen bonding capability of the iodine atom, an effect that would be prominent in the crystal structure of this compound.

Polymorphism is the ability of a compound to crystallize in multiple different crystal structures, each with distinct physical properties. Lattice energy calculations are a critical tool for understanding the thermodynamic stability relationships between different polymorphs. lu.lv These calculations sum up all the intermolecular interaction energies within a crystal, providing a measure of the lattice's cohesive energy.

While specific studies on the polymorphs of this compound are not prominent in the literature, the methodology can be described based on studies of related molecules like other nitrobenzoic acid derivatives. researchgate.netlu.lvresearchgate.net Researchers can use computational methods to generate a crystal energy landscape, which plots the lattice energy of many thousands of hypothetical crystal structures. The experimentally observed polymorphs are expected to be found at or near the bottom of this energy landscape.

By comparing the calculated lattice energies of different known or potential polymorphs, their relative stability can be predicted. For example, in a study of methylethanolammonium 2-chloro-4-nitrobenzoate, lattice energy calculations indicated that one polymorph (α) has a more stable lattice than another (β) at high temperatures. researchgate.net These calculations, combined with experimental data like melting points, help establish whether a polymorphic system is monotropic (where one form is always more stable) or enantiotropic (where the stability order changes with temperature). researchgate.net

The table below shows illustrative lattice energy data for two hypothetical polymorphs, demonstrating how such calculations are used to assess stability.

Polymorph FormSpace GroupCalculated Lattice Energy (kJ/mol)
Form IP21/c-150.2
Form IIP-1-145.8

This table is a hypothetical representation to illustrate the concept of using lattice energy to compare polymorphic stability and does not represent actual data for this compound.

Such computational investigations are crucial for solid-state characterization, providing fundamental insights into why certain crystal structures are formed and what their relative stabilities are. lu.lv

Applications As a Synthetic Building Block and Intermediate in Complex Organic Synthesis

Role in the Construction of Advanced Organic Scaffolds

Methyl 4-iodo-2-nitrobenzoate is a key starting material for building advanced organic scaffolds, primarily through carbon-carbon bond-forming reactions. The iodo substituent is particularly well-suited for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. mdpi.com

Suzuki Coupling: This reaction pairs the aryl iodide with an organoboron reagent, such as an aryl boronic acid, to form biaryl structures. These motifs are prevalent in pharmaceuticals and materials science. mdpi.com

Sonogashira Coupling: The reaction of the iodide with a terminal alkyne, catalyzed by palladium and copper complexes, yields aryl-alkyne scaffolds. mdpi.com This method is instrumental in preparing linear, rigid structures often explored in materials science and as precursors to complex heterocyclic systems. A related compound, methyl 4-iodobenzoate (B1621894), undergoes symmetrical Sonogashira coupling to create dimeric structures. wikipedia.org

Heck Coupling: This reaction involves the coupling of the aryl iodide with an alkene to form substituted olefins. researchgate.net This methodology provides access to stilbene (B7821643) and cinnamate (B1238496) derivatives, which are important structural motifs in natural products and biologically active molecules. researchgate.net

Negishi Coupling: The aryl iodide can be coupled with organozinc reagents in a palladium-catalyzed Negishi reaction, offering another efficient route to C-C bond formation. sigmaaldrich.com

These coupling reactions leverage the reactivity of the carbon-iodine bond to assemble complex molecular frameworks that would be difficult to construct using other methods.

Table 1: Examples of Cross-Coupling Reactions for Aryl Iodide Scaffolds

Reaction NameCoupling PartnerCatalyst System (Typical)Resulting BondReference
Suzuki ReactionArylboronic AcidPd(0) complex, BaseAryl-Aryl mdpi.com
Sonogashira ReactionTerminal AlkynePd(0) complex, Cu(I) salt, BaseAryl-Alkyne mdpi.comwikipedia.org
Heck ReactionAlkenePd(II) salt, BaseAryl-Vinyl researchgate.net
Negishi ReactionOrganozinc ReagentPd(0) or Ni(0) complexAryl-Aryl/Alkyl sigmaaldrich.com

Precursor for the Synthesis of Diverse Functional Derivatives

The functional groups of this compound can be selectively transformed to introduce a wide range of other functionalities, further expanding its synthetic utility.

Transformation of the Nitro Group: The nitro group can be readily reduced to an amine (—NH₂) using various reducing agents, such as tin(II) chloride or catalytic hydrogenation. acs.org This transformation is fundamental, as the resulting aniline (B41778) derivative opens up a vast new area of chemistry, including diazotization reactions and amide bond formations.

Transformation of the Ester Group: The methyl ester can be hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid. cdnsciencepub.com This acid can then be converted into acid chlorides, amides, or other esters. For example, treatment with anhydrous ammonia (B1221849) can convert the methyl ester into the corresponding primary amide. google.com

Transformation of the Iodo Group: Beyond the cross-coupling reactions mentioned previously, the iodine atom can participate in nucleophilic aromatic substitution reactions, although this is often challenging. Its primary value lies as a leaving group in transition-metal-catalyzed processes.

Table 2: Key Functional Group Transformations

Starting Functional GroupReagents (Example)Resulting Functional GroupReference
Nitro (—NO₂)SnCl₂, or H₂/Pd-CAmine (—NH₂) acs.org
Methyl Ester (—COOCH₃)NaOH (aq), then H₃O⁺Carboxylic Acid (—COOH) cdnsciencepub.com
Methyl Ester (—COOCH₃)Anhydrous NH₃ in Methanol (B129727)Primary Amide (—CONH₂) google.com
Carboxylic Acid (—COOH)Thionyl Chloride (SOCl₂)Acid Chloride (—COCl) google.com

Utilization in the Preparation of Biologically Relevant Molecules and Agrochemicals

The versatility of this compound and its derivatives makes it a valuable intermediate in the synthesis of molecules for the pharmaceutical and agrochemical industries. cymitquimica.comsmolecule.com

Pharmaceuticals: Derivatives of this scaffold are used to create complex molecules with potential therapeutic applications. For instance, the related intermediate 4-iodo-3-nitrobenzamide (B1684207) is a key precursor for the synthesis of PARP inhibitors, a class of anticancer agents. google.com The reduction of the nitro group to an amine, followed by further elaboration, is a common strategy in drug discovery. acs.org Scaffolds derived from related building blocks have been used to create apoptosis inducers for halting breast cancer. researchgate.net Furthermore, a derivative, 1-iodo-2,4-dimethoxy-5-nitrobenzene, is a precursor for synthesizing carpatamides, which are cytotoxic natural products. researchgate.net

Agrochemicals: The core structure is also found in molecules developed for crop protection. Herbicidal compositions have been developed based on 4-iodo-2-sulfonyl-benzoic esters, which are structurally related to this compound. google.com

Strategic Intermediate in Multi-Component Reaction Design

While not typically a direct participant in its initial form, this compound is a strategic precursor for generating components for multi-component reactions (MCRs). MCRs, such as the Ugi and Passerini reactions, are powerful tools for rapidly building molecular complexity from three or more starting materials in a single step. researchgate.netresearchgate.net

Ugi Reaction Component: The Ugi four-component reaction (U-4CR) combines an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.gov By reducing the nitro group of this compound to an amine, one generates a key component for this reaction.

Passerini Reaction Component: The Passerini three-component reaction (P-3CR) involves an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.org Hydrolysis of the methyl ester of the title compound provides the corresponding carboxylic acid, which can then be used as the acid component in a Passerini or Ugi reaction. cdnsciencepub.comwikipedia.org

The ability to easily generate both amine and carboxylic acid derivatives makes this scaffold a valuable starting point for designing novel inputs for these diversity-oriented synthetic strategies. uni-halle.de

Future Directions in Synthetic Utility and Chemical Space Exploration

The synthetic potential of this compound continues to be an area of active exploration. Future research is likely to focus on several key areas:

Novel Catalytic Methods: The development of new, more efficient, and sustainable catalysts (e.g., based on iron) for cross-coupling reactions of aryl halides will expand the range of accessible structures. google.com

Photocatalysis: The combination of nitro and iodo substituents may present opportunities for novel transformations under photocatalytic conditions. The one-electron reduction of related iodonium (B1229267) compounds is an area of growing interest and could be extended to this scaffold. beilstein-journals.org

Heterocyclic Synthesis: The functional handles on the molecule make it an ideal precursor for the synthesis of complex nitrogen- and oxygen-containing heterocycles, which are privileged structures in medicinal chemistry. researchgate.netresearchgate.net

Materials Science: The ability to form rigid, conjugated systems via Sonogashira coupling suggests potential applications in the development of novel organic electronic materials. mdpi.comsmolecule.com

Diversity-Oriented Synthesis: Its use as a precursor for MCRs allows for the rapid generation of libraries of complex molecules for high-throughput screening in drug discovery programs. mdpi.com

By continuing to explore the reactivity of this versatile building block, chemists can unlock new regions of chemical space and develop innovative solutions in medicine, agriculture, and materials science.

Q & A

Q. What are the common synthetic routes for Methyl 4-iodo-2-nitrobenzoate, and how can reaction conditions be optimized?

  • Methodological Answer : this compound can be synthesized via sequential functionalization of a benzoate ester. A typical approach involves:
  • Nitration : Introduce the nitro group at the 2-position using mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration.
  • Iodination : Electrophilic iodination at the 4-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a polar aprotic solvent (e.g., DMF) at 60–80°C.
  • Esterification : If starting from the carboxylic acid, methyl esterification can be achieved via Fischer esterification (methanol/H₂SO₄) or using methyl iodide in the presence of a base (e.g., K₂CO₃).
    Optimization : Reaction yields can be improved by adjusting stoichiometry (e.g., 1.2 equivalents of ICl for complete iodination) and monitoring reaction progress via TLC or HPLC. For regioselectivity, steric and electronic effects of the nitro group must be considered during iodination .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : ¹H NMR (δ 8.0–8.5 ppm for aromatic protons adjacent to nitro/iodo groups), ¹³C NMR (δ 160–165 ppm for ester carbonyl).
  • IR Spectroscopy : Peaks at ~1530 cm⁻¹ (NO₂ asymmetric stretch) and ~1350 cm⁻¹ (NO₂ symmetric stretch).
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ (expected m/z for C₈H₆INO₄: 322.9400).
    Interpretation : Compare spectral data with databases (e.g., NIST Chemistry WebBook) and reference compounds. For instance, the absence of a broad O–H stretch in IR confirms esterification .

Advanced Research Questions

Q. How can hydrogen bonding patterns in this compound crystals be analyzed using graph set analysis?

  • Methodological Answer :
  • Single-Crystal Growth : Recrystallize the compound from a solvent system (e.g., ethanol/water) to obtain high-quality crystals.
  • X-ray Diffraction : Collect data using a diffractometer (e.g., Bruker D8 Venture) and refine the structure with SHELXL .
  • Graph Set Analysis : Apply Etter’s formalism to classify hydrogen bonds (e.g., D for donor, A for acceptor). For example, identify chains (C(4)) or rings (R₂²(8)) formed by N–H⋯O or O–H⋯O interactions. Tools like Mercury or CrystalExplorer can visualize and quantify these patterns .

Q. What strategies are recommended for resolving contradictions in crystallographic data during structure refinement of this compound?

  • Methodological Answer :
  • Data Validation : Use PLATON to check for missed symmetry, twinning, or disorder. For twinned data, employ the TWIN law in SHELXL .
  • Disorder Modeling : If the nitro or iodo group exhibits positional disorder, split the occupancy and refine anisotropic displacement parameters.
  • Hydrogen Bonding Consistency : Cross-validate hydrogen bond distances/angles with graph set analysis to ensure geometric plausibility .
  • Software Tools : Combine SHELX for refinement and ORTEP-3 for graphical representation of thermal ellipsoids and hydrogen bonding networks .

Q. How do steric and electronic effects of the nitro and iodo substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :
  • Electronic Effects : The nitro group is a strong electron-withdrawing meta-director, while iodine acts as a weakly electron-donating ortho/para-director. This combination creates a polarized aromatic system, favoring nucleophilic substitution at the 4-iodo position.
  • Steric Effects : Steric hindrance from the 2-nitro group may limit accessibility for bulky catalysts in Suzuki-Miyaura couplings. Use Pd(PPh₃)₄ with aryl boronic acids in THF at 80°C for optimal results.
  • Monitoring : Track reaction progress via GC-MS and compare with computational predictions (e.g., DFT calculations for transition state energetics) .

Data Presentation and Critical Analysis

Q. How should researchers present and statistically validate spectroscopic or crystallographic data for this compound in publications?

  • Methodological Answer :
  • Tables : Include crystallographic parameters (space group, unit cell dimensions), R factors, and hydrogen bond metrics (distance/angle).
  • Figures : Use ORTEP-3 to generate thermal ellipsoid plots and label hydrogen bonds with dashed lines .
  • Statistical Validation : For spectroscopic data, report standard deviations from triplicate measurements. For crystallography, calculate merging Rint and ensure data-to-parameter ratio > 10:1. Use CIF validation tools (e.g., checkCIF) to flag anomalies .

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